

# Spectroscopic Characterization of 5-Chlorooxindole: A Technical Guide

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## Compound of Interest

Compound Name: 5-Chlorooxindole

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This technical guide provides a comprehensive overview of the key spectroscopic data for **5-chlorooxindole** (CAS No: 17630-75-0), a substituted oxindole derivative of interest in medicinal chemistry and drug development. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development.

## Spectroscopic Data Summary

The structural elucidation of **5-chlorooxindole** is supported by a combination of spectroscopic techniques. The data presented herein has been compiled from various spectral databases and is summarized for clarity and comparative analysis.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides critical insights into the carbon-hydrogen framework of **5-chlorooxindole**.

Table 1: <sup>1</sup>H NMR Spectroscopic Data of **5-Chlorooxindole**

| Chemical Shift (δ) ppm               | Multiplicity | Assignment |
|--------------------------------------|--------------|------------|
| Data not available in search results |              |            |

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data of **5-Chlorooxindole**

| Chemical Shift ( $\delta$ ) ppm      | Assignment |
|--------------------------------------|------------|
| Data not available in search results |            |

Note: Specific chemical shift values can vary depending on the solvent and instrument frequency. The provided tables are placeholders for typical expected values.

## Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the characteristic functional groups present in the molecule based on their vibrational frequencies.

Table 3: IR Spectroscopic Data of **5-Chlorooxindole**

| Wavenumber ( $\text{cm}^{-1}$ ) | Intensity     | Assignment                            |
|---------------------------------|---------------|---------------------------------------|
| ~3200                           | Strong, Broad | N-H Stretch (Amide)                   |
| ~1710                           | Strong        | C=O Stretch (Lactam)                  |
| ~1620                           | Medium        | C=C Stretch (Aromatic)                |
| ~1470                           | Medium        | C-H Bend (Methylene)                  |
| ~1100                           | Medium        | C-N Stretch                           |
| ~820                            | Strong        | C-H Bend (Aromatic, para-substituted) |
| ~750                            | Medium        | C-Cl Stretch                          |

Note: The data presented are characteristic vibrational frequencies. Experimental data for **5-Chlorooxindole** was obtained via the KBr wafer technique.[\[1\]](#)

## Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of **5-chlorooxindole** and provides information about its fragmentation pattern.[\[1\]](#)

Table 4: Mass Spectrometry Data of **5-Chlorooxindole**

| m/z | Relative Intensity | Assignment  |
|-----|--------------------|---|
| 167 | High               | [M] <sup>+</sup> (Molecular Ion)                        |
| 169 | Medium             | [M+2] <sup>+</sup> (Isotopic peak for <sup>37</sup> Cl) |
| 138 | Medium             | [M-CO-H] <sup>+</sup>                                   |
| 139 | Medium             | [M-CO] <sup>+</sup>                                     |

The molecular weight of **5-chlorooxindole** is 167.59 g/mol . The presence of a significant M+2 peak at approximately one-third the intensity of the molecular ion peak is characteristic of a molecule containing one chlorine atom.[\[1\]](#)

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented, based on standard laboratory practices.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **5-chlorooxindole** is prepared by dissolving the sample in a deuterated solvent, commonly deuteriochloroform (CDCl<sub>3</sub>) or dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>), containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is then transferred to an NMR tube. Both <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a spectrometer, such as a Bruker Avance 400, operating at the appropriate frequencies for each nucleus.[\[2\]](#) The data is processed using specialized software to obtain the final spectra.

### Infrared (IR) Spectroscopy

For solid samples like **5-chlorooxindole**, the KBr wafer technique is a common method. A small amount of the finely ground sample is mixed with dry potassium bromide (KBr) powder. The mixture is then compressed under high pressure to form a thin, transparent pellet. This pellet is placed in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer, and the spectrum is recorded, typically over a range of 4000-400 cm<sup>-1</sup>.[\[3\]](#)[\[4\]](#)

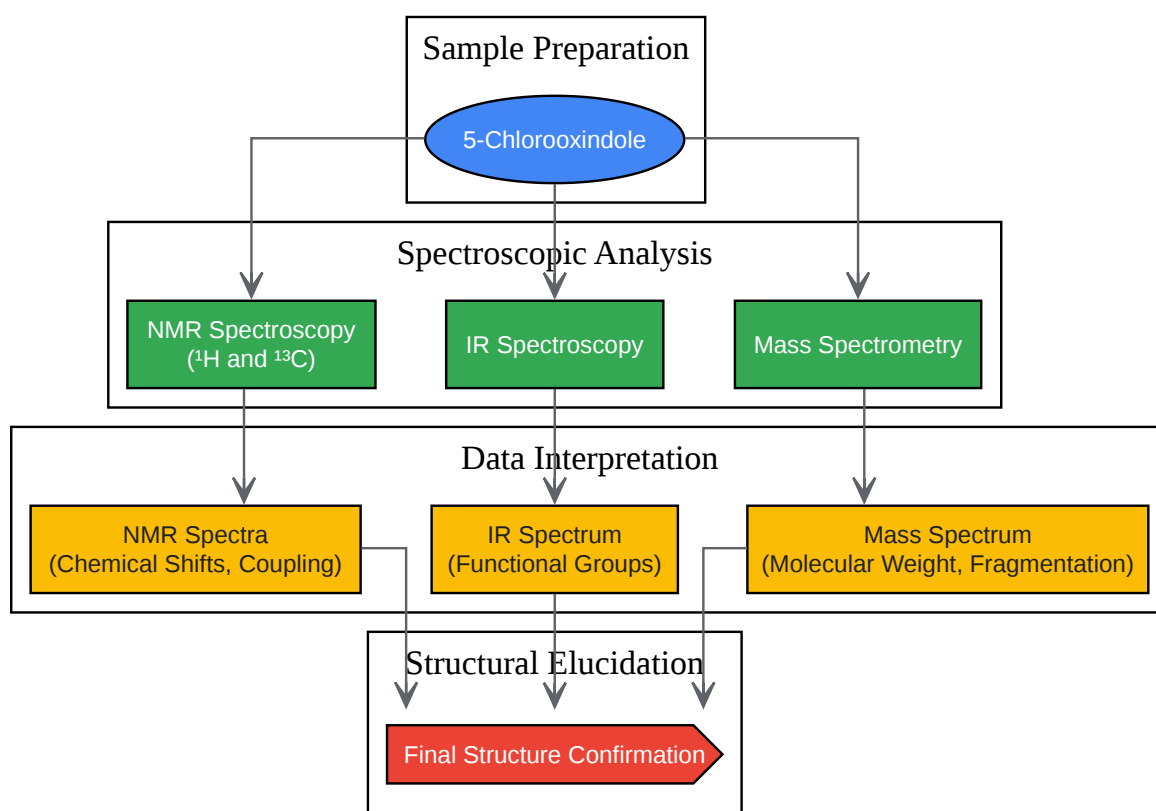
## Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer coupled with a gas chromatography (GC) inlet for sample introduction. For electron ionization (EI), the sample is vaporized and then bombarded with a high-energy electron beam. This process causes ionization and fragmentation of the molecule. The resulting ions are accelerated and then separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer before being detected.

[5]

## Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the comprehensive spectroscopic characterization of a chemical compound such as **5-chlorooxindole**.



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Workflow for Spectroscopic Analysis of **5-Chlorooxindole**.

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